5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine
Description
5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 6-position, and a triazole moiety attached via an ethyl linker to the nitrogen atom at the 2-position of the pyridine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-8-9(12)3-4-10(15-8)13-6-5-11-14-7-17(2)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLOVXFSWBZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCC2=NN(C=N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 6-methylpyridin-2-amine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Next, the introduction of the triazole moiety is carried out through a nucleophilic substitution reaction. The intermediate 5-bromo-6-methylpyridin-2-amine is reacted with 2-(1-methyl-1,2,4-triazol-3-yl)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and substitution steps. Additionally, the use of more efficient catalysts and greener solvents may be explored to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole moiety.
Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with mCPBA could introduce an epoxide group on the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. The presence of the triazole moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-methylpyridin-2-amine: Lacks the triazole moiety, making it less versatile in biological applications.
6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
5-bromo-2-methylpyridin-3-amine: Different substitution pattern on the pyridine ring, leading to different chemical and biological properties.
Uniqueness
5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine is unique due to the combination of the bromine atom, methyl group, and triazole moiety. This combination provides a distinct set of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical behavior, and potential applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
